![molecular formula C31H38N4O2 B2688450 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305336-00-9](/img/structure/B2688450.png)
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a benzimidazole group, and a nitrile group. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group, for example, is a fused ring system that includes a benzene ring and an imidazole ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could participate in acid-base reactions, the benzimidazole group could undergo electrophilic substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitrile group could increase its polarity, and the benzimidazole group could contribute to its stability .Scientific Research Applications
Synthesis and Fluorescent Properties
The compound 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, a key component in synthesizing derivatives relevant to your query, has been used in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. These derivatives were evaluated for their fluorescent properties, potentially applicable in developing fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Synthesis of Substituted Derivatives
The compound 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is closely related to 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbo-nitriles, synthesized by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. These compounds have shown significant in vitro activity against S. aureus, making them potential candidates for antimicrobial applications (Rida, Soliman, Badawey, & Kappe, 1988).
Crystal Structure Analysis
A study involving 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, structurally similar to your compound of interest, was conducted to understand its crystal structure. Such analyses are crucial in designing molecules with desired physical and chemical properties for various applications (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Novel Heterocyclic Ring System Synthesis
The compound has been used in the synthesis of novel heterocyclic ring systems, like 1,2,4-triazolo[2″,3″:6′,1′]pyrimido[4′,5′:2,3]pyrido[1,2-a]benzimidazole, which could have potential applications in pharmaceuticals and materials science (Elwan, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O2/c1-5-6-7-8-9-10-13-24-22(2)25(21-32)31-34-26-14-11-12-15-27(26)35(31)30(24)33-19-18-23-16-17-28(36-3)29(20-23)37-4/h11-12,14-17,20,33H,5-10,13,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIYISXJLNVBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.